Molecular Weight and Pharmacophoric BulkDifferentiation vs. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
The target compound incorporates an N-methylpiperidine substituent at N1, resulting in a molecular weight of 295.18 g/mol and a predicted LogP of ~2.1, compared to 226.07 g/mol and a predicted LogP of ~1.4 for the 1-methyl analog 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 887115-56-2) . The additional piperidine ring provides a tertiary amine basic center (calculated pKa ~8.5) absent in the 1-methyl comparator, enabling salt formation and pH-dependent solubility tuning during purification and formulation [1]. This 30.5% increase in molecular weight corresponds to a substantially larger pharmacophoric footprint for kinase hinge-region interactions [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 295.18 g/mol, Predicted LogP ≈ 2.1 |
| Comparator Or Baseline | 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 887115-56-2): MW = 226.07 g/mol, Predicted LogP ≈ 1.4 |
| Quantified Difference | ΔMW = +69.11 g/mol (+30.5%); ΔLogP ≈ +0.7 (predicted) |
| Conditions | In silico prediction using ChemAxon/ALOGPS; MW confirmed by vendor CoA |
Why This Matters
The larger scaffold offers greater potential for hydrophobic kinase pocket occupancy and modulation of ADME properties in lead optimization, making it a strategically distinct starting point from the simpler 1-methyl analog.
- [1] Al-Masoudi, N. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. (Kinase binding modes discussed). View Source
